molecular formula C14H17N3O2 B11733063 4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid

4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11733063
M. Wt: 259.30 g/mol
InChI Key: BIIARXUGYHKYKR-UHFFFAOYSA-N
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Description

4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethylbenzyl group attached to the amino group and a carboxylic acid functional group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-[(4-ethylphenyl)methylamino]-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H17N3O2/c1-3-10-4-6-11(7-5-10)8-15-12-9-16-17(2)13(12)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19)

InChI Key

BIIARXUGYHKYKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C(N(N=C2)C)C(=O)O

Origin of Product

United States

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